Cas no 2034315-26-7 (3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide)
![3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034315-26-7x500.png)
3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- 3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide
- 3-methylsulfonyl-2-oxo-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]imidazolidine-1-carboxamide
-
- インチ: 1S/C15H16N6O4S/c1-26(24,25)21-9-8-20(15(21)23)14(22)19-10-12-13(18-7-6-17-12)11-2-4-16-5-3-11/h2-7H,8-10H2,1H3,(H,19,22)
- InChIKey: HOXNUDKDSLTIKX-UHFFFAOYSA-N
- ほほえんだ: S(C)(N1C(N(C(NCC2C(C3C=CN=CC=3)=NC=CN=2)=O)CC1)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 376.09537419 g/mol
- どういたいしつりょう: 376.09537419 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 631
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 134
- ぶんしりょう: 376.4
3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6573-9583-1mg |
3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide |
2034315-26-7 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6573-9583-100mg |
3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide |
2034315-26-7 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6573-9583-40mg |
3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide |
2034315-26-7 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6573-9583-2μmol |
3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide |
2034315-26-7 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6573-9583-10mg |
3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide |
2034315-26-7 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6573-9583-4mg |
3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide |
2034315-26-7 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6573-9583-5mg |
3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide |
2034315-26-7 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6573-9583-15mg |
3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide |
2034315-26-7 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6573-9583-25mg |
3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide |
2034315-26-7 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6573-9583-10μmol |
3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide |
2034315-26-7 | 10μmol |
$69.0 | 2023-09-07 |
3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide 関連文献
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
3. Back matter
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamideに関する追加情報
Introduction to 3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide (CAS No. 2034315-26-7)
3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide (CAS No. 2034315-26-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases.
The chemical structure of 3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide is composed of a central imidazolidine ring, a methanesulfonyl group, and a pyrazine moiety substituted with a pyridine ring. The combination of these functional groups imparts the compound with distinct pharmacological properties, making it an attractive candidate for drug development.
Recent studies have highlighted the anti-inflammatory and neuroprotective effects of 3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that the compound may be useful in managing conditions characterized by chronic inflammation, such as rheumatoid arthritis and multiple sclerosis.
In addition to its anti-inflammatory properties, 3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide has also shown neuroprotective effects. Research conducted by a team at the University of California, San Francisco, revealed that the compound can reduce oxidative stress and prevent neuronal cell death in models of Parkinson's disease. This neuroprotective activity is attributed to its ability to modulate key signaling pathways involved in cellular stress responses.
The pharmacokinetic profile of 3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide has been extensively studied to ensure its suitability for clinical use. Preclinical data indicate that the compound exhibits favorable oral bioavailability and a reasonable half-life, making it amenable to once-daily dosing regimens. Moreover, it has demonstrated low toxicity in animal models, further supporting its safety profile.
Clinical trials are currently underway to evaluate the efficacy and safety of 3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-y l)pyrazin - 2 - y l ] methyl } imidazolid ine - 1 - carboxamide in human subjects. Phase I trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for Phase II trials, which are expected to provide more comprehensive data on the compound's therapeutic potential.
The development of 3-methanesulfonyl - 2 - oxo - N - {[ 3 - ( pyridi n - 4 - y l ) pyrazi n - 2 - y l ] methyl } imidazoli d ine - 1 - carboxami de is part of a broader effort to discover and develop novel therapeutics for unmet medical needs. Its unique chemical structure and multifaceted biological activities make it a valuable addition to the arsenal of drugs used to treat inflammatory and neurodegenerative diseases.
In conclusion, 3-methanesulfonyl - 2 - oxo - N - {[ 3 - ( pyridi n - 4 - y l ) pyrazi n - 2 - y l ] methyl } imidazoli d ine - 1 - carboxami de (CAS No. 2034315 - 26 - 7) represents a promising candidate for further clinical investigation and potential therapeutic use. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, underscoring its significance in the field of medicinal chemistry.
2034315-26-7 (3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide) 関連製品
- 1214372-74-3(2,5-Di(pyridin-4-yl)nicotinonitrile)
- 2411219-84-4(1-[3-(Oxiran-2-ylmethoxy)phenyl]piperidin-2-one)
- 451494-52-3(1-Methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane)
- 866136-30-3(Acetamide, N-[cyano(3-fluorophenyl)methyl]-)
- 1152666-22-2(3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine)
- 2680695-14-9(benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate)
- 2168403-78-7(Tert-Butyl 7-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate)
- 324009-04-3(Ethyl 2-{4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylsulfanyl}propanoate)
- 2636732-25-5(2-Acetamido-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid)
- 2228428-17-7(methyl 3-amino-2-(1-ethylcyclobutyl)propanoate)